N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide
Description
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-13(2)12-17(22-19(23)14-8-4-3-5-9-14)18-20-15-10-6-7-11-16(15)21-18/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDCSPQHVRXQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide can be achieved through various synthetic routes. One common method involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring . The resulting benzimidazole derivative is then reacted with a suitable acylating agent to introduce the benzamide group . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides .
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide is a benzimidazole derivative with potential applications in various scientific fields. Benzimidazoles, a class of heterocyclic compounds, possess a broad spectrum of bioactivity, making them valuable in medicinal chemistry .
Antimicrobial and Antifungal Applications
Benzimidazole derivatives have demonstrated significant antimicrobial and antifungal activities . For instance, certain benzimidazole-based compounds have shown potent antibacterial activity against Gram-positive bacteria such as S. aureus and Gram-negative bacteria such as E. coli . Some derivatives also exhibit antifungal activity against A. niger and other fungal strains .
Anti-inflammatory and Analgesic Applications
Benzimidazole derivatives have shown anti-inflammatory effects . Certain compounds have demonstrated cyclooxygenase inhibitory effects and reduced edema volume in studies . Additionally, some benzimidazole derivatives exhibit analgesic activity, reducing writhing in animal models .
Antioxidant Applications
Certain N-substituted pyrazole-containing benzimidazoles have exhibited antioxidant activity . These compounds have shown inhibitory effects against xanthine oxidase and urease, enzymes involved in oxidative stress .
Other Potential Applications
Benzimidazoles are present in a variety of therapeutic agents, including antihelmintics, antivirals, antifungals, proton pump inhibitors, and antihypertensives . Moreover, some imidazole-benzamide compounds are useful for treating cellular proliferative diseases and disorders by modulating the activity of mitotic kinesins .
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, some benzimidazole derivatives act as allosteric activators of human glucokinase, which plays a crucial role in glucose metabolism . The compound may also interact with other enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide can be compared with other benzimidazole derivatives, such as N-benzimidazol-2yl benzamide analogues . While these compounds share a common benzimidazole core, they differ in their side chains and functional groups, which can influence their biological activities and applications . The uniqueness of this compound lies in its specific side chain and benzamide group, which may confer distinct properties and potential therapeutic benefits .
Biological Activity
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide is a compound belonging to the class of benzimidazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
This compound acts primarily as an allosteric activator of human glucokinase (GK). This activation enhances the conversion of glucose to glucose-6-phosphate in the presence of adenosine triphosphate (ATP), leading to significant hypoglycemic effects . Such properties suggest its potential as a therapeutic agent for managing type 2 diabetes (T2D) .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that compounds similar to this compound exhibit promising antitumor properties. In vitro studies have shown that certain benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds demonstrated IC50 values against lung cancer cell lines A549, HCC827, and NCI-H358, highlighting their potential as new antitumor agents .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 2.12 |
| HCC827 | 5.13 |
| NCI-H358 | 0.85 |
2. Antimicrobial Activity
This compound also shows antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing against Escherichia coli and Staphylococcus aureus has revealed notable effectiveness, suggesting its potential use in treating bacterial infections .
3. Neuroleptic Activity
Benzamide derivatives have been explored for neuroleptic effects. Some studies report that modifications in the structure of benzamides can lead to enhanced activity compared to traditional neuroleptics like metoclopramide . This highlights an additional therapeutic avenue for compounds related to this compound.
Case Studies
Several studies have focused on the synthesis and evaluation of benzimidazole derivatives:
- Study on Antitumor Activity : A study evaluated various benzimidazole derivatives for their antitumor activity using both 2D and 3D assays. The findings indicated that these compounds exhibited higher efficacy in 2D assays compared to 3D formats, suggesting their mechanism may differ based on environmental conditions .
- Antimicrobial Evaluation : Another study systematically tested a series of benzimidazole derivatives against resistant strains of bacteria. The results showed that certain modifications enhanced antibacterial potency, making them suitable candidates for further development as antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide?
- Methodology : The compound can be synthesized via acid-catalyzed condensation of azlactone precursors with o-phenylenediamine (OPDA). For example, hydrolysis of an azlactone in 50% acetic acid, followed by refluxing with OPDA in dioxane at 135–140°C for 20 hours, yields the benzimidazole core. Purification involves recrystallization from ethanol, achieving a 72% yield .
- Key Data : Reaction conditions (temperature, solvent), spectral confirmation (IR: 1654 cm⁻¹ for CONH; ¹H-NMR: δ 12.55 ppm for NH), and elemental analysis (C: 68.97%, N: 15.61%) validate the protocol .
Q. How is structural characterization performed for this compound?
- Techniques : Use FT-IR to identify functional groups (e.g., CONH, C=N), ¹H/¹³C-NMR for proton/carbon environments, and ESI-MS for molecular ion confirmation (m/z = 454.2 [M⁺]). TLC (Rf = 0.2) monitors reaction progress .
- Example : In NMR, the vinyl CH proton appears at δ 7.11 ppm, while the benzamide NH is observed at δ 12.55 ppm (D₂O exchangeable) .
Q. What pharmacological activities are associated with benzimidazole derivatives?
- Activities : Benzimidazoles exhibit antimicrobial, anti-inflammatory, and antiparasitic properties. For instance, derivatives with substituted phenyl groups show enhanced activity due to electronic effects .
- Assays : In vitro anti-inflammatory screening via protein denaturation inhibition or COX-2 enzyme assays can quantify activity .
Advanced Research Questions
Q. How can computational modeling predict the biological target interactions of this compound?
- Approach : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like kinases or GPCRs. For example, the benzimidazole moiety may interact with ATP-binding pockets via π-π stacking .
- Validation : Compare docking scores (e.g., ∆G = -8.2 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in spectral data during structure elucidation?
- Case Study : Discrepancies in ¹³C-NMR signals (e.g., δ 148.66 ppm for C2 vs. δ 143.92 ppm for CH=C-N) may arise from tautomerism. Use variable-temperature NMR or X-ray crystallography (SHELX refinement) to confirm tautomeric forms .
- Tools : SHELXL for small-molecule refinement; Mercury software for crystal structure visualization .
Q. How do substituents on the benzamide moiety influence bioactivity?
- SAR Insights : Electron-withdrawing groups (e.g., NO₂, Cl) at the para position enhance antimicrobial activity by increasing electrophilicity. Methyl groups improve lipophilicity, aiding membrane penetration .
- Data : A derivative with 5-chloro substitution showed 90% inhibition of S. aureus at 50 µg/mL, compared to 65% for the unsubstituted analog .
Methodological Guidance
Q. What experimental designs optimize yield in multi-step syntheses?
- Recommendations :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Employ high-throughput screening (HTS) for solvent/catalyst optimization (e.g., acetic acid vs. polyphosphoric acid for cyclization) .
- Monitor reaction progress via LC-MS to isolate intermediates .
Q. How to validate purity and stability under storage conditions?
- Protocols :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
